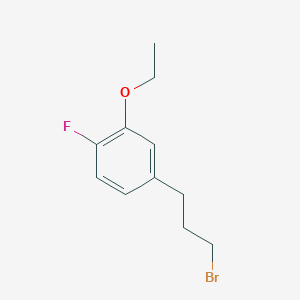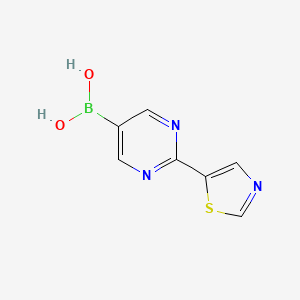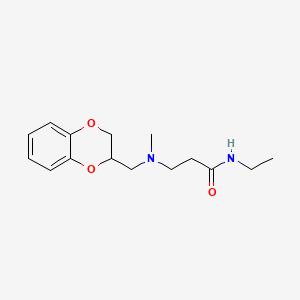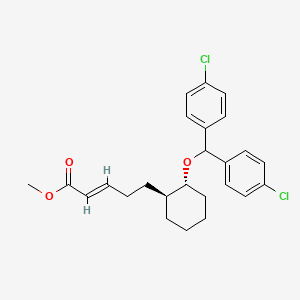
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a complex organic compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.3940 . This compound is characterized by the presence of a pentenoic acid moiety, a bis(4-chlorophenyl)methoxy group, and a cyclohexyl ring, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves several steps. The synthetic route typically starts with the preparation of the pentenoic acid derivative, followed by the introduction of the bis(4-chlorophenyl)methoxy group and the cyclohexyl ring. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves interactions with specific molecular targets and pathways. The bis(4-chlorophenyl)methoxy group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds include other pentenoic acid derivatives and bis(4-chlorophenyl)methoxy-containing compounds. Compared to these, 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
101976-94-7 |
|---|---|
Formule moléculaire |
C25H28Cl2O3 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
methyl (E)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5+/t18-,23+/m0/s1 |
Clé InChI |
GQOMWWXTYFTASA-NMZWHVSPSA-N |
SMILES isomérique |
COC(=O)/C=C/CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



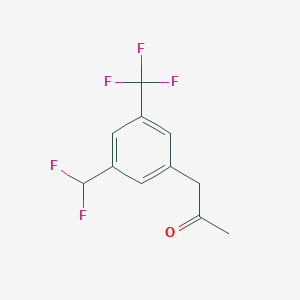
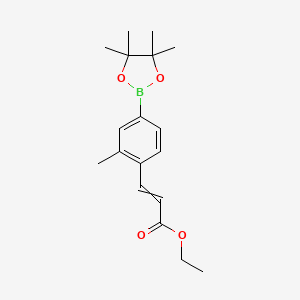
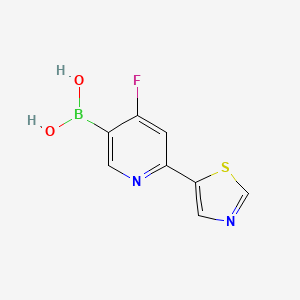
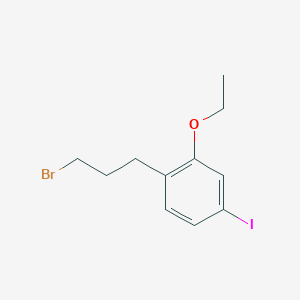
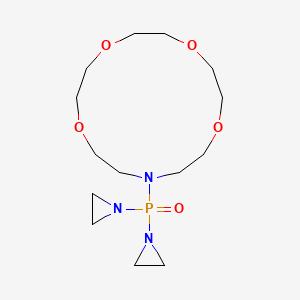
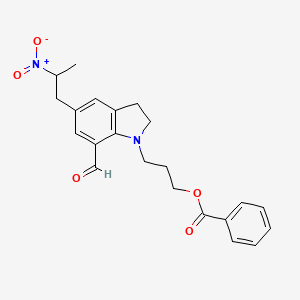
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
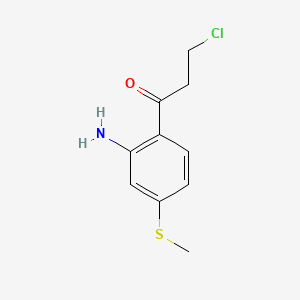
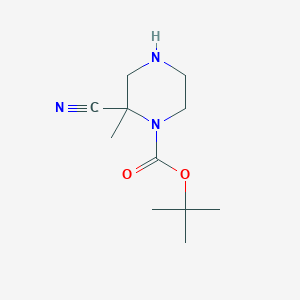
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
